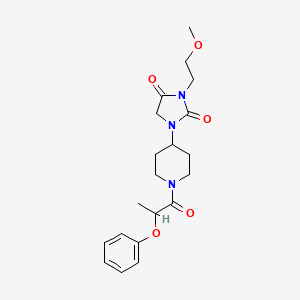![molecular formula C8H10BN3O2 B2994287 {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid CAS No. 2377611-60-2](/img/structure/B2994287.png)
{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, protecting groups are used during the synthesis and are later removed by hydrogenation .Molecular Structure Analysis
The “this compound” molecule contains a total of 25 bonds. There are 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, 1 Triazole, and 1 Pyridine .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are known to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the chemical reactions they can participate in.Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C8H10BN3O2 and its molecular weight is 190.99 .Wissenschaftliche Forschungsanwendungen
Fluorescent Compound Synthesis
The synthesis of novel fluorescent compounds through Suzuki cross-coupling reactions utilizes aryl or heteroaryl boronic acids, including derivatives similar to "{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid". These compounds exhibit high quantum yields, underscoring their potential in developing fluorescent materials and sensors (Abarca et al., 2006).
Molecular Structure and Dynamics
Studies on compounds with triazolo-pyridine structures have provided insights into their crystal and molecular structures, including temperature-dependent vibrational dynamics. This research offers valuable information for the design of materials with specific physical properties (Dymińska et al., 2017).
Sensitization of Lanthanide Emissions
Research into triarylboron-functionalized compounds, related to "this compound", demonstrates their effectiveness in selectively sensitizing Eu(III) and Tb(III) emissions. This finding is critical for developing advanced luminescent materials (Park et al., 2014).
Liquid Crystalline Properties
The synthesis of barbituric acid derivatives and their liquid crystalline difluoroboron complexes, which could be structurally related to the subject compound, highlights the importance of such molecules in creating materials with unique mesomorphic and thermotropic properties (Giziroğlu et al., 2014).
Insecticidal Activity
The development of novel pyridine-based triazolothiadiazoles from dimethylpyridin dicarboxylic acid ester, a process possibly involving compounds similar to "this compound", has shown potential insecticidal activities. This research paves the way for new pest control agents (Qian et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds with a triazolo[4,3-a]pyridine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle progression .
Mode of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Result of Action
Compounds that inhibit cdk2 can disrupt the cell cycle and induce apoptosis, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its efficacy and safety . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
Eigenschaften
IUPAC Name |
(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGURNBPXDWUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NN=C2C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B2994209.png)
![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B2994213.png)

![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)



![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)

![N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2994225.png)
